molecular formula C10H18N4O2 B8547344 2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-2H-[1,2,3]triazol-4-ylamine

2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-2H-[1,2,3]triazol-4-ylamine

Cat. No.: B8547344
M. Wt: 226.28 g/mol
InChI Key: SCQZBKVAOVTAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-2H-[1,2,3]triazol-4-ylamine is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2-[4-(2-methyl-1,3-dioxolan-2-yl)butyl]triazol-4-amine

InChI

InChI=1S/C10H18N4O2/c1-10(15-6-7-16-10)4-2-3-5-14-12-8-9(11)13-14/h8H,2-7H2,1H3,(H2,11,13)

InChI Key

SCQZBKVAOVTAOC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCN2N=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of 2-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-4-nitro-2H-[1,2,3]triazole (250 mg, 0.98 mmol), iron powder (165 mg, 2.93 mmol) and NH4Cl (264 mg, 4.88 mmol) in a mixture of EtOH (3.0 mL) and water (1.5 mL) was stirred at 85° C. for 30 min. The reaction mixture was filtered while hot and concentrated under reduced pressure. CH2Cl2 (20 mL) was added followed by water (20 mL). The aq. layer was extracted with CH2Cl2 (2×20 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a pale yellow oil. LC-MS-conditions 02: tR=0.66 min; [M+H]+=227.47.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
264 mg
Type
reactant
Reaction Step Two
Name
Quantity
165 mg
Type
catalyst
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

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